molecular formula C19H23ClN4O2 B4667774 2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4667774
M. Wt: 374.9 g/mol
InChI Key: FAKGUBIIWBLZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a methyl group, and a pyrimidinyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Group: The chlorinated phenoxy group can be synthesized through the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent under basic conditions.

    Introduction of the Piperazine Moiety: The pyrimidinyl-substituted piperazine can be introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a pyrimidinyl halide.

    Coupling of the Two Fragments: The final step involves coupling the phenoxy and piperazine fragments through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of a chlorinated phenoxy group, a methyl group, and a pyrimidinyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-2-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-14-5-6-15(20)16(13-14)26-19(2,3)17(25)23-9-11-24(12-10-23)18-21-7-4-8-22-18/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGUBIIWBLZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
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2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
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2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
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2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
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2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
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2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

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